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Compound of Interest

Compound Name: Tetrahydropalmatrubine

Cat. No.: B15585005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetrahydropalmatrubine is a protoberberine alkaloid, a class of naturally occurring

compounds that have garnered significant interest in medicinal chemistry and pharmacology.

As a derivative of the isoquinoline alkaloid family, tetrahydropalmatrubine shares a core

tetracyclic structure that imparts distinct physicochemical and biological properties. This

technical guide provides a comprehensive overview of the chemical properties of

tetrahydropalmatrubine, including its physicochemical parameters, spectral characteristics,

and stability. The information presented herein is intended to serve as a valuable resource for

researchers and professionals engaged in drug discovery and development.

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic

and pharmacodynamic behavior. For tetrahydropalmatrubine, these properties have been

characterized through a combination of computational predictions and experimental analyses

of related compounds.

Table 1: Physicochemical Properties of Tetrahydropalmatrubine
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Property Value Source

Molecular Formula C₂₀H₂₃NO₄ ChEMBL[1]

Molecular Weight 341.41 g/mol ChEMBL[1]

Monoisotopic Mass 341.1627 Da ChEMBL[1]

logP (AlogP) 3.07 ChEMBL[1]

logP (CX LogP) 3.00 ChEMBL[1]

logD (CX LogD at pH 7.4) 2.96 ChEMBL[1]

Acidic pKa (CX) 9.23 ChEMBL[1]

Basic pKa (CX) 6.28 ChEMBL[1]

Polar Surface Area 51.16 Å² ChEMBL[1]

Number of Rotatable Bonds 3 ChEMBL[1]

Number of Hydrogen Bond

Acceptors
5 ChEMBL[1]

Number of Hydrogen Bond

Donors
1 ChEMBL[1]

Number of Aromatic Rings 2 ChEMBL[1]

Number of Heavy Atoms 25 ChEMBL[1]

Note: The pKa and logP values from ChEMBL are computationally predicted. Experimental

determination is recommended for definitive values.

Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination

of a compound's chemical properties. The following sections outline standard methodologies

that can be applied to tetrahydropalmatrubine.

Solubility Determination
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The "shake-flask" method is the gold standard for determining equilibrium solubility.

Protocol:

An excess amount of tetrahydropalmatrubine is added to a known volume of the solvent of

interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

The suspension is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a

sufficient period to reach equilibrium (typically 24-72 hours).

Aliquots of the supernatant are withdrawn at various time points (e.g., 24, 48, and 72 hours)

and filtered through a 0.22 µm filter to remove undissolved solid.

The concentration of tetrahydropalmatrubine in the filtrate is determined using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

Equilibrium is confirmed when consecutive measurements show no significant change in

concentration.

pKa Determination by Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis

absorbance spectrum as a function of pH.

Protocol:

A stock solution of tetrahydropalmatrubine is prepared in a suitable solvent (e.g., methanol

or DMSO).

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

A small aliquot of the stock solution is added to each buffer solution to a final constant

concentration.

The UV-Vis absorption spectrum of each solution is recorded.
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The absorbance at a wavelength where the protonated and deprotonated forms of the

molecule have different extinction coefficients is plotted against pH.

The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.

logP Determination by HPLC
The octanol-water partition coefficient (logP) can be estimated using reversed-phase high-

performance liquid chromatography (RP-HPLC).

Protocol:

A calibration curve is generated by plotting the known logP values of a series of standard

compounds against their retention times on a C18 column.

The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or

acetonitrile) and an aqueous buffer.

Tetrahydropalmatrubine is injected onto the column under the same chromatographic

conditions used for the standards.

The retention time of tetrahydropalmatrubine is measured.

The logP of tetrahydropalmatrubine is then calculated from the calibration curve.

Spectral Properties
Spectroscopic data is fundamental for the structural elucidation and identification of a

compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For tetrahydroprotoberberine alkaloids, a characteristic fragmentation pathway is

the retro-Diels-Alder reaction. While specific data for tetrahydropalmatrubine is not readily

available, the fragmentation pattern of the closely related tetrahydropalmatine can serve as a

reference.
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Expected Fragmentation Pattern:

Molecular Ion (M+): The peak corresponding to the intact molecule.

Retro-Diels-Alder Fragmentation: Cleavage of the C-ring, leading to characteristic fragment

ions. For tetrahydropalmatine, a major fragment ion at m/z 192 is observed, corresponding to

the substituted isoquinoline moiety. A similar fragmentation pattern would be expected for

tetrahydropalmatrubine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Specific ¹H and ¹³C NMR data for tetrahydropalmatrubine is required for complete

structural assignment and confirmation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl

group.

C-H Stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

C-H Stretch (aliphatic): Peaks typically appear below 3000 cm⁻¹.

C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

C-O Stretch (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

C-O Stretch (phenol): A band around 1200 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds with chromophores, such as the aromatic rings in

tetrahydropalmatrubine. The absorption maxima (λmax) are dependent on the solvent used.
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Chemical Stability
The chemical stability of a drug substance is a critical parameter that influences its shelf-life

and storage conditions. Stability testing is conducted according to the International Council for

Harmonisation (ICH) guidelines.

Experimental Protocol for Stability Testing:

Forced Degradation Studies: Tetrahydropalmatrubine is subjected to stress conditions,

including acidic and basic hydrolysis, oxidation, and photolysis, to identify potential

degradation products and pathways.

Long-Term and Accelerated Stability Studies: The compound is stored at different

temperature and humidity conditions (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH

for accelerated) for specified durations.

Analysis: At predetermined time points, samples are analyzed using a validated stability-

indicating HPLC method to quantify the amount of tetrahydropalmatrubine remaining and

to detect any degradation products.

Signaling Pathways
Tetrahydroprotoberberine alkaloids, including the related compound l-tetrahydropalmatine,

have been shown to interact with dopamine receptors. Specifically, they can act as antagonists

at D2 dopamine receptors and as agonists at D1 dopamine receptors. This dual activity

modulates downstream signaling pathways.

Dopamine Receptor Signaling
Dopamine receptors are G protein-coupled receptors (GPCRs). The D1 and D2 receptor

subtypes have opposing effects on the adenylyl cyclase signaling cascade.[2][3]
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Tetrahydropalmatrubine Action
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Caption: Dopamine Receptor Signaling Pathway Modulated by Tetrahydropalmatrubine.

This diagram illustrates how tetrahydropalmatrubine, by acting as a D1 receptor agonist and

a D2 receptor antagonist, can modulate the adenylyl cyclase pathway. Agonism at the D1

receptor activates the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase

and an increase in cyclic AMP (cAMP) levels. Conversely, antagonism at the D2 receptor would

block the inhibitory effect of dopamine on adenylyl cyclase, which is mediated by the inhibitory

G protein (Gi). The net effect is an increase in PKA activity and subsequent changes in cellular

responses.

Conclusion
This technical guide provides a foundational understanding of the chemical properties of

tetrahydropalmatrubine. While some physicochemical properties are based on computational

predictions and data from related compounds, the provided experimental protocols offer a clear

path for their empirical determination. The spectral characteristics and stability information are

crucial for quality control and formulation development. Furthermore, the elucidation of its

interaction with dopamine receptor signaling pathways provides a basis for understanding its

potential pharmacological effects. Further experimental investigation is warranted to fully

characterize this promising natural product for potential therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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